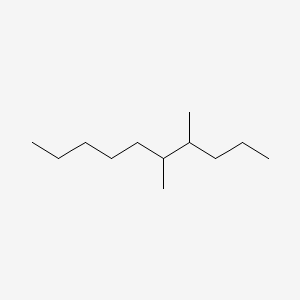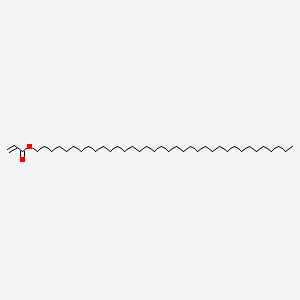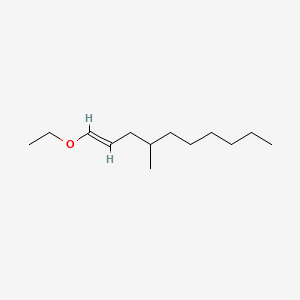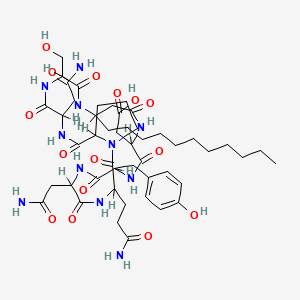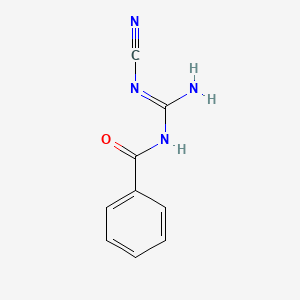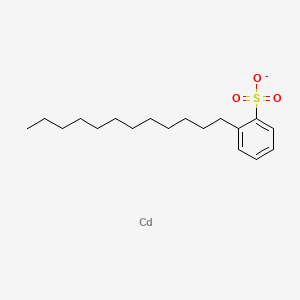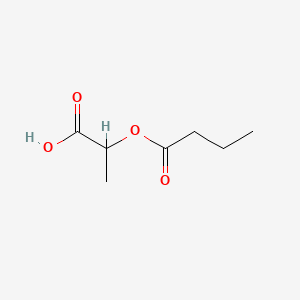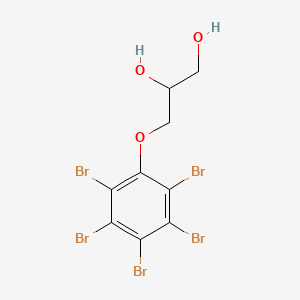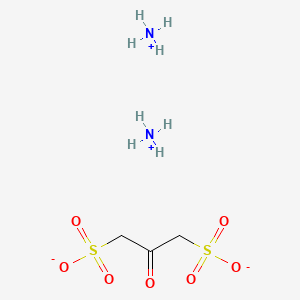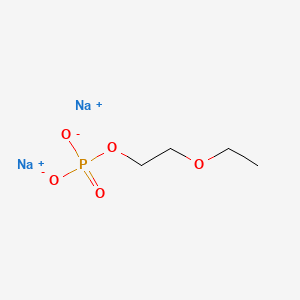
Ethanol, 2-ethoxy-, phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 292-388-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 292-388-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of EINECS 292-388-5 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. The production methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
EINECS 292-388-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 292-388-5 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of EINECS 292-388-5 depend on the specific type of reaction and the reagents used
Scientific Research Applications
EINECS 292-388-5 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, EINECS 292-388-5 is utilized to study cellular processes and biochemical pathways.
Industry: EINECS 292-388-5 is used in the manufacturing of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of EINECS 292-388-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired outcomes.
Comparison with Similar Compounds
EINECS 292-388-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include:
EINECS 203-770-8: Known for its use in chemical synthesis and industrial applications.
EINECS 234-985-5: Utilized in various oxidation and reduction reactions.
EINECS 239-934-0: Recognized for its stability and reactivity in different chemical processes.
EINECS 292-388-5 stands out due to its specific chemical properties and wide range of applications in scientific research and industry.
Properties
CAS No. |
90604-91-4 |
|---|---|
Molecular Formula |
C4H9Na2O5P |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI Key |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


